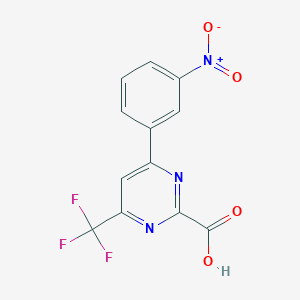
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to a phenyl ring.
Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The trifluoromethyl group can participate in various substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Amino Derivatives: From reduction of the nitro group.
Ester and Amide Derivatives: From substitution reactions involving the carboxylic acid group.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Agrochemicals: Used in the development of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Nitrophenyl)-6-methylpyrimidine-2-carboxylic acid
- 4-(3-Nitrophenyl)-6-chloropyrimidine-2-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Propriétés
Formule moléculaire |
C12H6F3N3O4 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6F3N3O4/c13-12(14,15)9-5-8(16-10(17-9)11(19)20)6-2-1-3-7(4-6)18(21)22/h1-5H,(H,19,20) |
Clé InChI |
MGWQNQWECFHSEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



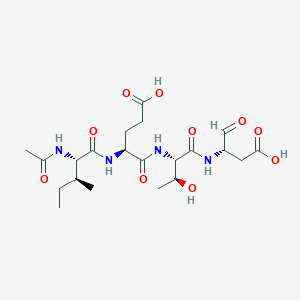
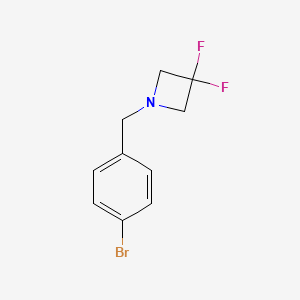

![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
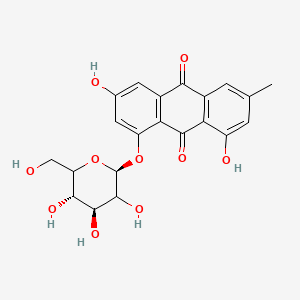
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
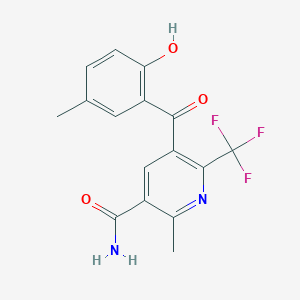
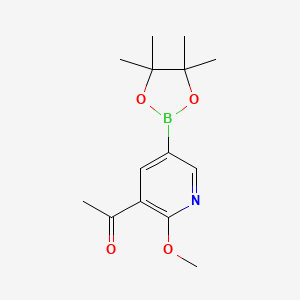
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)
![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
